3-Chloro-4-hydroxymethyl-2-methoxypyridine
Overview
Description
3-Chloro-4-hydroxymethyl-2-methoxypyridine is a chemical compound with the molecular formula C7H8ClNO2. It is characterized by the presence of a chlorine atom, a hydroxymethyl group, and a methoxy group attached to a pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-4-hydroxymethyl-2-methoxypyridine can be synthesized through several methods. One common approach involves the reaction of 3-chloro-2-methoxypyridine with formaldehyde under basic conditions to introduce the hydroxymethyl group. The reaction typically requires a base such as sodium hydroxide and is carried out at room temperature .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-hydroxymethyl-2-methoxypyridine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to remove the chlorine atom, forming a hydroxymethyl-2-methoxypyridine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) are employed under basic conditions.
Major Products
Oxidation: 3-Chloro-4-carboxy-2-methoxypyridine.
Reduction: 4-Hydroxymethyl-2-methoxypyridine.
Substitution: 3-Amino-4-hydroxymethyl-2-methoxypyridine or 3-Thio-4-hydroxymethyl-2-methoxypyridine.
Scientific Research Applications
3-Chloro-4-hydroxymethyl-2-methoxypyridine is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-hydroxymethyl-2-methoxypyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methoxypyridine: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
4-Hydroxymethyl-2-methoxypyridine: Does not have the chlorine atom, affecting its substitution reactions.
3-Chloro-2-methoxypyridine: Missing the hydroxymethyl group, limiting its applications in oxidation reactions.
Uniqueness
3-Chloro-4-hydroxymethyl-2-methoxypyridine is unique due to the presence of both a chlorine atom and a hydroxymethyl group on the pyridine ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research .
Properties
IUPAC Name |
(3-chloro-2-methoxypyridin-4-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c1-11-7-6(8)5(4-10)2-3-9-7/h2-3,10H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQMKCNXZMFDJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1Cl)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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